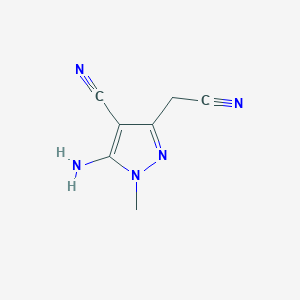

5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile

Overview

Description

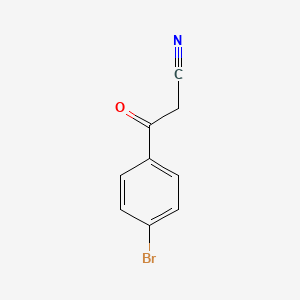

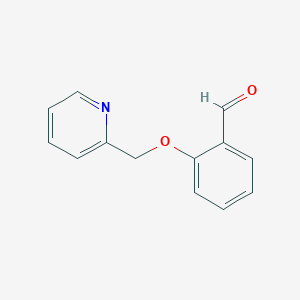

Synthesis Analysis The synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile involves reactions of malononitrile dimer with hydrazine, smoothly reacting with chloroacetyl chloride to form specific derivatives in good yield. These derivatives are key intermediates for further chemical transformations, highlighting the compound's utility in synthetic organic chemistry for creating biologically important heterocyclic compounds (Dotsenko et al., 2020).

Molecular Structure Analysis The molecular structure of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile derivatives is characterized by X-ray diffraction methods. These analyses provide detailed insights into the compound's crystal structure, facilitating the understanding of its reactivity and interaction capabilities (Minga, 2005).

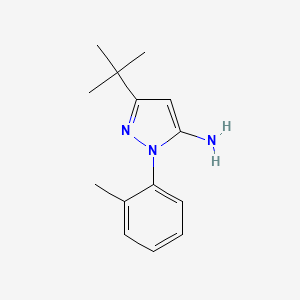

Chemical Reactions and Properties 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile engages in various chemical reactions, forming new heterocyclic structures. These reactions are crucial for synthesizing pharmacologically relevant compounds, demonstrating the compound's versatility in organic synthesis (Plem et al., 2015).

Physical Properties Analysis Investigations into the physical properties of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and its derivatives emphasize the importance of understanding these properties for their practical applications in chemistry. The analysis of crystal and molecular structure plays a significant role in determining these physical properties and their implications for chemical behavior and reactivity.

Chemical Properties Analysis The chemical properties of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, including its reactivity with various substrates to form hybrid molecules and derivatives, are central to its application in the synthesis of complex organic compounds. These properties are explored through detailed synthetic pathways and reactions, offering insights into the compound's functional utility in organic synthesis and potential industrial applications (Dotsenko et al., 2018).

Scientific Research Applications

Formation of Hexahydropyrazoloquinazolines

The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with certain cycloketols in acetic acid leads to the formation of new hexahydropyrazoloquinazolines. This reaction's mechanism has been studied and the product's structure confirmed through various forms of NMR spectroscopy (Dotsenko et al., 2018).

Synthesis of Hybrid Molecules

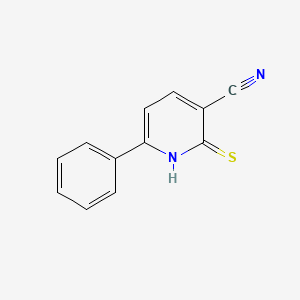

This compound, when prepared from malononitrile dimer and hydrazine, reacts with chloroacetyl chloride to form a specific acetamide. This product can further react with certain thiolates to yield hybrid molecules combining nicotinonitrile and pyrazole units (Dotsenko et al., 2020).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of a derivative of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile was analyzed, revealing its stabilization through intermolecular interactions. This offers insights into the compound's physical and chemical properties (Fathima et al., 2014).

Building Blocks in Synthetic Chemistry

This compound serves as a building block in synthetic organic chemistry, particularly for developing various biologically significant heterocyclic compounds. Its utility in one-pot multicomponent reactions has been highlighted in recent synthetic advances (Patel, 2017).

In Facilitating Synthesis Processes

It's used in a one-pot multicomponent protocol for synthesizing its derivatives, utilizing specific catalysts in water. This method offers high yield and points towards eco-friendly synthesis approaches (Poonam & Singh, 2019).

Catalysis Using Sodium Ascorbate

Sodium ascorbate was used as a catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles, indicating the potential for greener, more efficient synthesis methods (Kiyani & Bamdad, 2018).

Synthesis of Adenosine Analogs

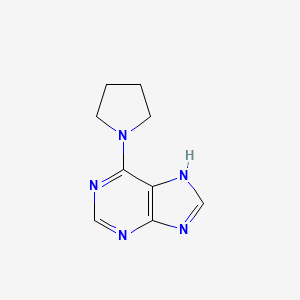

Chemical modification of this compound led to the development of novel adenosine analogs. These analogs were evaluated for their biological activity, including their cytotoxicity and antiviral properties (Berry et al., 1994).

Corrosion Inhibition Studies

Its derivatives have been studied for their potential as corrosion inhibitors, particularly for steel surfaces in acidic environments. This research contributes to the understanding of corrosion mechanisms and prevention (Abdel Hameed et al., 2020).

Future Directions

Mechanism of Action

Target of Action

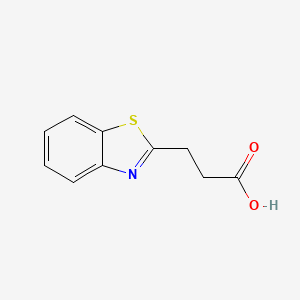

It’s known that the compound can enter into condensation reactions with β-diketones and dibenzalacetone to form 2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives . These derivatives have been found to interact with various protein targets .

Mode of Action

5-Amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile interacts with its targets through condensation reactions. When it reacts with β-diketones and dibenzalacetone, it forms 2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives . In an acid medium, its reaction with cyanoguanidine leads to the formation of 2,4-diamino-7-(cyanomethyl)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile .

Biochemical Pathways

The compound’s ability to form various polyheterocyclic pyrazole derivatives suggests that it may influence a range of biochemical processes .

Pharmacokinetics

Bioavailability parameters were predicted for the obtained products in silico .

Result of Action

The formation of various polyheterocyclic pyrazole derivatives suggests that it may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

5-amino-3-(cyanomethyl)-1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c1-12-7(10)5(4-9)6(11-12)2-3-8/h2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNBVYKHUHEZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)CC#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801222221 | |

| Record name | 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53871-49-1 | |

| Record name | 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53871-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)

![4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269180.png)

![4-[(4-Bromothien-2-YL)methyl]morpholine](/img/structure/B1269182.png)

![Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-](/img/structure/B1269187.png)